{1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone
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Overview
Description
{1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone is a complex organic compound that features a combination of pyrazole, piperidine, and piperazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and piperidine intermediates, followed by their coupling with the piperazine derivative. Common reagents used in these reactions include sulfonyl chlorides, carbonyl compounds, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
{1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrazole and piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, {1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology and Medicine
Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways .
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of {1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or chemical effect .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole, piperidine, and piperazine derivatives, such as:
- {1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine}
- {1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}methanone .
Uniqueness
What sets {1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone apart is its combination of functional groups, which provides a unique reactivity profile and potential for diverse applications. Its ability to undergo various chemical reactions and its potential in drug development highlight its versatility and importance in scientific research .
Properties
Molecular Formula |
C20H27N5O5S |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
[1-(1,5-dimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]-[4-(furan-2-carbonyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H27N5O5S/c1-15-18(13-21-22(15)2)31(28,29)25-7-3-5-16(14-25)19(26)23-8-10-24(11-9-23)20(27)17-6-4-12-30-17/h4,6,12-13,16H,3,5,7-11,14H2,1-2H3 |
InChI Key |
XQEJYTJRHZRJHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)N2CCCC(C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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